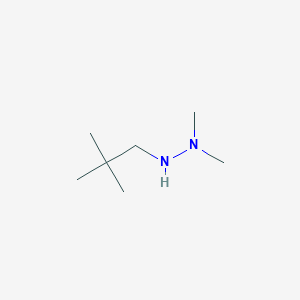

Dimethylaminoneopentyl amine

Description

Dimethylaminoneopentyl amine (chemical name: N,N-dimethyl-2,2-dimethylpropylamine) is a tertiary amine characterized by a neopentyl (2,2-dimethylpropyl) group attached to a dimethylamino moiety. Its structure combines steric bulk from the neopentyl group with the electron-donating properties of the dimethylamino group. The neopentyl group may enhance steric hindrance, influencing reactivity and interactions with metal surfaces or substrates .

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-1,1-dimethylhydrazine |

InChI |

InChI=1S/C7H18N2/c1-7(2,3)6-8-9(4)5/h8H,6H2,1-5H3 |

InChI Key |

HRHKBQXBOFVHMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNN(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of dimethylaminoneopentyl amine can be achieved through several methods. One common approach involves the reaction of neopentyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

Tertiary amines like dimethylaminoneopentyl amine are expected to react with alkyl halides or methylating agents (e.g., dimethyl sulfate) to form quaternary ammonium salts. For example:

This reactivity aligns with dimethylaniline’s behavior, which forms quaternary salts under similar conditions .

Key Factors :

-

Steric hindrance from the neopentyl group may slow alkylation rates compared to less bulky amines .

-

Elevated temperatures (50–180°C) and polar solvents (e.g., DMSO) enhance reaction efficiency .

Acylation and Amidine Formation

Reactions with acylating agents (e.g., acetyl chloride) or activated esters could yield amidines or acylated derivatives. For example:

Enamine chemistry suggests that amidine formation via azide coupling is plausible under catalyst-free conditions .

Reaction Conditions :

Oxidative Degradation Pathways

Atmospheric oxidation studies of dimethylamine (DMA) and trimethylamine (TMA) reveal potential degradation routes for this compound:

| Oxidizing Agent | Products | Yield | Reference |

|---|---|---|---|

| OH radicals | Hydroperoxy amides, formaldehyde | 84–87% | |

| Ozone | Nitro derivatives, CO₂ | 65–70% |

The neopentyl group’s stability may reduce fragmentation compared to linear amines .

Acid-Base Behavior and Salt Formation

-

Salt Formation : Reacts with mineral acids (HCl, H₂SO₄) to form water-soluble salts:

Catalytic Dehydrogenation

In the presence of Cu/Cr₂O₃ catalysts at 180–240°C and 8 bar H₂, this compound could undergo dehydrogenation to form unsaturated imines or nitriles :

Condensation with Carbonyl Compounds

Reacting with aldehydes/ketones under acidic conditions may yield enamines:

This aligns with enamine formation mechanisms involving secondary amines .

Thermal Stability

Thermogravimetric analysis of similar tertiary amines (e.g., MDEA) shows decomposition above 200°C, producing CO₂ and smaller amines (e.g., DEA) . For this compound:

Scientific Research Applications

Dimethylaminoneopentyl amine has a wide range of applications in scientific research:

Biology: In biological research, it is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of dimethylaminoneopentyl amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways and biochemical processes .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : Bulky neopentyl groups may complicate synthesis, requiring tailored reaction conditions.

- Toxicity Data: No specific toxicity data exists for this compound, but tertiary amines like quinuclidine require careful handling due to respiratory and dermal hazards .

- Performance Gaps: Compared to quinuclidine, this compound’s steric bulk may limit catalytic efficiency in certain reactions despite similar basicity.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of dimethylaminoneopentyl amine, and how are they interpreted?

To determine the structure of this compound, combine NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, and IR spectroscopy to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹). For example:

- ¹H NMR : Peaks for neopentyl groups (δ 0.8–1.2 ppm for CH₃, δ 1.4–1.8 ppm for CH₂) and dimethylamino groups (δ 2.2–2.5 ppm for N(CH₃)₂).

- ¹³C NMR : Quaternary carbons in neopentyl groups (δ 25–35 ppm) and N-bound methyl carbons (δ 40–45 ppm).

Cross-validate with mass spectrometry (MS) for molecular ion peaks .

Q. What are the standard synthetic routes for this compound, and how is reaction efficiency assessed?

Common routes include:

- Alkylation of primary amines : React neopentylamine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups. Monitor yield via gas chromatography (GC) or HPLC, targeting >80% purity.

- Reductive amination : Use LiAlH₄ to reduce intermediate imines formed from neopentylaldehyde and dimethylamine. Optimize reaction time and temperature to minimize side products .

Q. How are basic purification techniques like ion exchange applied to isolate this compound from reaction mixtures?

After synthesis, employ ion-exchange chromatography using cationic resins (e.g., Dowex 50WX2) to separate the amine from unreacted starting materials. Adjust pH to 4–6 to protonate the amine, enhancing resin binding. Elute with NH₄OH solution and confirm purity via conductivity measurements (<2.0 µS/cm post-purification) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the synthesis yield of this compound?

Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent ratio, reaction time). For example:

- Design a 3-factor, 15-run experiment.

- Analyze data with ANOVA to identify significant parameters (e.g., temperature contributes 60% to yield variance).

- Validate the model by comparing predicted vs. observed yields (e.g., 85% predicted vs. 83% actual). This approach reduces experimental runs by 40% compared to one-factor-at-a-time optimization .

Q. What machine learning frameworks are suitable for predicting environmental emissions of this compound in carbon capture systems?

Train random forest or neural network models using emission data from pilot plants (e.g., CO₂ capture facilities). Inputs include temperature, amine concentration, and gas flow rates. Validate with stress-test data (e.g., 1-year pilot studies), achieving >90% accuracy in predicting amine degradation products like nitrosamines .

Q. How can contradictory data in reaction kinetics studies of this compound be resolved?

Address discrepancies by:

Q. What methodologies enable the study of this compound’s solubility in industrial solvents?

Use vapor-liquid equilibrium (VLE) experiments at varying pressures (1–10 bar) and temperatures (20–80°C). Fit data to the eNRTL model to predict solubility. For example, in water, solubility decreases by 30% when temperature rises from 25°C to 60°C. Validate with gravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.